
5-Azido-2-methyl-1,3-benzothiazole
Overview
Description
5-Azido-2-methyl-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmacological activities. The azido group attached to the benzothiazole ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-methyl-1,3-benzothiazole typically involves the introduction of an azido group to a pre-formed benzothiazole ring. One common method is the nucleophilic substitution reaction where 2-methyl-1,3-benzothiazole is treated with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Safety measures are crucial due to the potentially explosive nature of azido compounds.
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition Reactions
The azido group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazole hybrids. This reaction is regioselective and efficient under mild conditions:
Key Findings :
- Triazole formation is confirmed by -NMR signals at δ 7.76–8.66 ppm (triazolyl proton) .
- Electron-withdrawing groups on alkynes enhance reaction rates and yields .
Thermolysis Reactions
Heating 5-azido-2-methyl-1,3-benzothiazole in polyphosphoric-acetic acid induces decomposition to fused heterocycles:
Conditions | Product | Application | Reference |
---|---|---|---|
Polyphosphoric acid, 120°C | Thiazolo[4,5-g]benzoxazoles (e.g., 8–10 ) | Antimicrobial agents |
Mechanism :
- Thermal cleavage of the azido group generates nitrene intermediates, which undergo intramolecular cyclization with adjacent functional groups .
Photochemical Reactions
UV irradiation initiates nitrene formation, enabling aziridination of electron-rich alkenes:
Substrate | Conditions | Product | Reference |
---|---|---|---|
Enol ethers | UV light, rt | Aziridine derivatives |
Notable Outcomes :
- Nitrenes react stereospecifically with enol ethers to yield aziridines, confirmed by -NMR and X-ray crystallography .
- Stability of the azido group under dark storage is critical to prevent premature decomposition .
Stability and Reactivity Considerations
- Thermal Stability : Decomposes explosively above 150°C; reactions require controlled heating .
- Azido-Tetrazole Equilibria : In solution, partial isomerization to tetrazole forms occurs, affecting reactivity (e.g., δ 5.22 ppm for OH protons in equilibrated mixtures) .
- Electron Effects : Electron-withdrawing substituents (e.g., -NO) enhance azide reactivity in cycloadditions .
Table 2: Biological Activity of Reaction Products
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Azido-2-methyl-1,3-benzothiazole serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo nucleophilic substitutions and cycloadditions makes it valuable for creating pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to develop novel materials with specific functionalities.
Biology
The biological activities of this compound have been extensively studied. It has shown promising antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL. Its mechanism of action involves disrupting bacterial membranes and inhibiting key metabolic enzymes .
Additionally, research indicates that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through modulation of gene expression related to cell cycle regulation .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 8 | |
Mycobacterium tuberculosis | Not specified |
Medicine
In medicinal chemistry, this compound is explored for drug development due to its potential to form bioactive compounds. Its interactions with bacterial DNA gyrase and topoisomerase IV suggest that it could be developed into new antibacterial agents targeting resistant strains . Furthermore, studies have indicated that derivatives of this compound may enhance the efficacy of existing antibiotics by improving their uptake into bacterial cells .
Antimicrobial Efficacy
A study synthesized various benzothiazole derivatives, including this compound, and tested their antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated that certain derivatives exhibited superior antibacterial effects compared to traditional antibiotics, highlighting the potential for developing new therapeutic agents from this compound .
Anticancer Mechanisms
Another investigation focused on the anticancer potential of benzothiazole derivatives. It revealed that compounds similar to this compound could significantly inhibit the growth of various cancer cell lines through apoptosis induction. Molecular docking studies supported these findings by demonstrating favorable interactions with target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 5-Azido-2-methyl-1,3-benzothiazole largely depends on its reactivity and the nature of the azido group. The azido group can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological targets. For example, in biological systems, the azido group can be reduced to an amine, which can then interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzothiazole: Lacks the azido group, making it less reactive in certain chemical transformations.
5-Amino-2-methyl-1,3-benzothiazole: The amino group provides different reactivity compared to the azido group.
5-Nitro-2-methyl-1,3-benzothiazole: The nitro group imparts different electronic properties and reactivity.
Uniqueness
5-Azido-2-methyl-1,3-benzothiazole is unique due to the presence of the azido group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Biological Activity
5-Azido-2-methyl-1,3-benzothiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant case studies.
The primary biological targets of this compound include various bacterial cells, particularly Mycobacterium tuberculosis, with a notable interaction with the enzyme DprE1. The compound exhibits its antimicrobial activity through several mechanisms:
- Membrane Perturbation : Disruption of bacterial cell membranes leading to cell lysis.
- DNA Binding : Interference with DNA replication and transcription processes.
- Enzyme Inhibition : Inhibition of key metabolic enzymes such as α-amylase in various pathogens .
Antimicrobial Activity
This compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study reported that derivatives of benzothiazole exhibited potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL . The compound's effectiveness was further highlighted in comparative studies with standard antibiotics.
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 8 | |
Mycobacterium tuberculosis | Not specified |
Anticancer Activity
Research has indicated that benzothiazole derivatives, including this compound, may possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of gene expression related to cell cycle regulation and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study synthesized various benzothiazole derivatives and tested their antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited superior antibacterial effects compared to traditional antibiotics .
- Anticancer Mechanisms : Another investigation focused on the anticancer potential of benzothiazole derivatives, revealing that compounds similar to this compound could significantly inhibit the growth of various cancer cell lines through apoptosis induction. These findings were supported by molecular docking studies that revealed favorable interactions with target proteins involved in cancer progression .
Properties
IUPAC Name |
5-azido-2-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c1-5-10-7-4-6(11-12-9)2-3-8(7)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVFBHXLQPPCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498290 | |
Record name | 5-Azido-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23085-29-2 | |
Record name | 5-Azido-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.